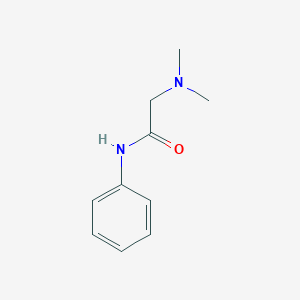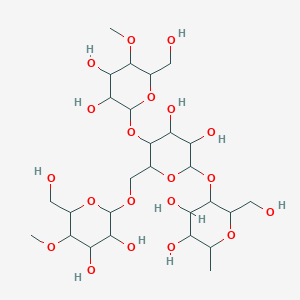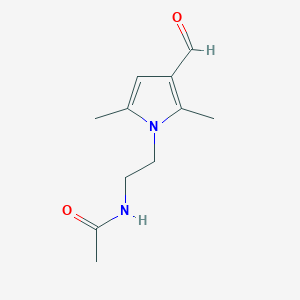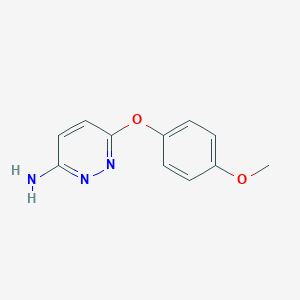
2-(dimethylamino)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-N-phenylacetamide, also known as DMANPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. DMANPA has been found to have a wide range of applications, particularly in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate.
Mécanisme D'action
The exact mechanism of action of 2-(dimethylamino)-N-phenylacetamide is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including cell survival and apoptosis. This compound has also been found to bind to the opioid receptor, which is involved in pain regulation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. It has also been shown to have antioxidant properties and may help to protect against oxidative stress. This compound has been found to have a low toxicity profile and is generally well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(dimethylamino)-N-phenylacetamide has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to act as a modulator of specific receptors in the brain. However, there are also limitations to its use, including the need for specialized equipment and expertise to handle the compound safely. In addition, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several potential future directions for research on 2-(dimethylamino)-N-phenylacetamide, including its use as a drug candidate for the treatment of cancer and neurological disorders. It may also have potential as a diagnostic tool for the detection of cancer cells. Further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as to develop more efficient and safe synthesis methods for the compound.
Applications De Recherche Scientifique
2-(dimethylamino)-N-phenylacetamide has been extensively studied for its potential as a drug candidate, particularly in the treatment of cancer and neurological disorders. It has been found to have a high affinity for certain receptors in the brain and has been shown to have anticonvulsant and analgesic properties. This compound has also been studied for its potential as a diagnostic tool in the detection of cancer cells.
Propriétés
| 35508-96-4 | |
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-phenylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-10(13)11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
Clé InChI |
LZDQPXAJNKGROO-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CN(C)CC(=O)NC1=CC=CC=C1 |
Synonymes |
α-Dimethylaminoacetanilide; 2-Dimethylaminoacetanilide; 2-(Dimethylamino)-N-phenylacetamide; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)




